molecular formula C25H28N4O3S B10957367 ethyl (2E)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B10957367
M. Wt: 464.6 g/mol
InChI Key: WSIANDKIPIVSAW-XSFVSMFZSA-N
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Description

ETHYL 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-5-(4-ISOPROPYLPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-5-(4-ISOPROPYLPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Construction of the thiazolopyrimidine core: This involves the condensation of a thiazole derivative with a pyrimidine precursor.

    Introduction of substituents: The ethyl, isopropyl, and other substituents are introduced through various alkylation and acylation reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Solvent selection: Choosing appropriate solvents to dissolve reactants and control reaction kinetics.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-5-(4-ISOPROPYLPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-5-(4-ISOPROPYLPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

ETHYL 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-5-(4-ISOPROPYLPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other thiazolopyrimidine derivatives:

    Similar Compounds: Compounds with similar core structures but different substituents.

    Uniqueness: The specific combination of substituents in ETHYL 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-5-(4-ISOPROPYLPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE may confer unique biological activities or chemical properties.

Properties

Molecular Formula

C25H28N4O3S

Molecular Weight

464.6 g/mol

IUPAC Name

ethyl (2E)-2-[(2-ethylpyrazol-3-yl)methylidene]-7-methyl-3-oxo-5-(4-propan-2-ylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H28N4O3S/c1-6-28-19(12-13-26-28)14-20-23(30)29-22(18-10-8-17(9-11-18)15(3)4)21(24(31)32-7-2)16(5)27-25(29)33-20/h8-15,22H,6-7H2,1-5H3/b20-14+

InChI Key

WSIANDKIPIVSAW-XSFVSMFZSA-N

Isomeric SMILES

CCN1C(=CC=N1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)C(C)C

Canonical SMILES

CCN1C(=CC=N1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)C(C)C

Origin of Product

United States

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